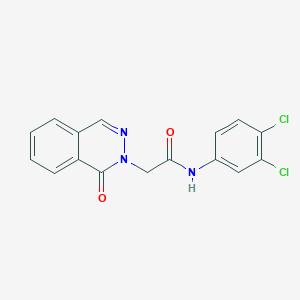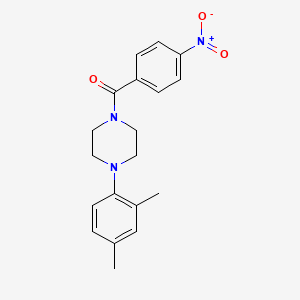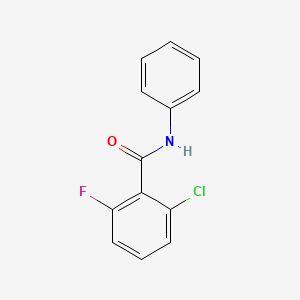![molecular formula C21H24N2O2 B5798866 N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have antioxidant properties and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is also stable under a variety of conditions, making it a useful building block for the synthesis of novel materials. However, one limitation of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is its potential toxicity, which must be carefully considered in experimental design.
Direcciones Futuras
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide. One area of interest is the development of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide-based materials for use in electronics and photonics. Another area of interest is the investigation of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide involves the reaction of 4-tert-butylcinnamaldehyde with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been used as a building block for the synthesis of novel functional materials. In biochemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been investigated for its role in protein-protein interactions and as a potential inhibitor of protein-protein interactions.
Propiedades
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(24)22-18-10-12-19(13-11-18)23-20(25)14-7-16-5-8-17(9-6-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNWZZWPRBXNV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)


![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)